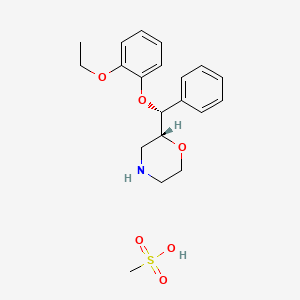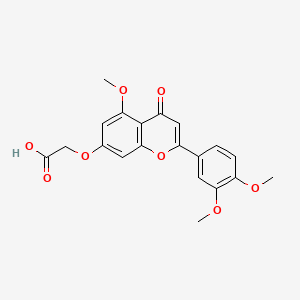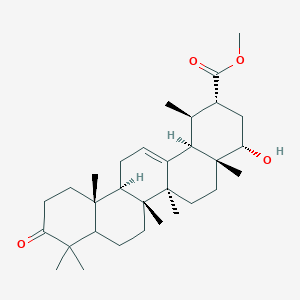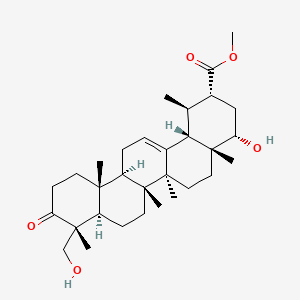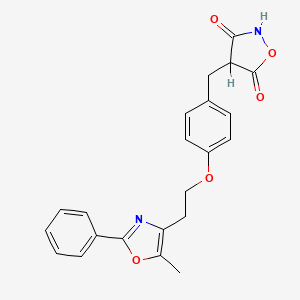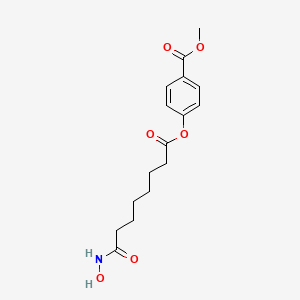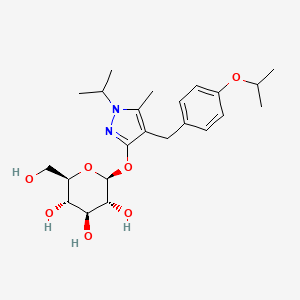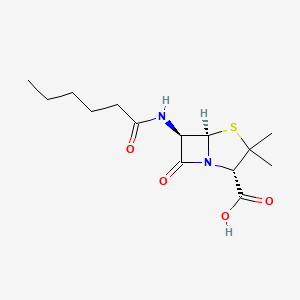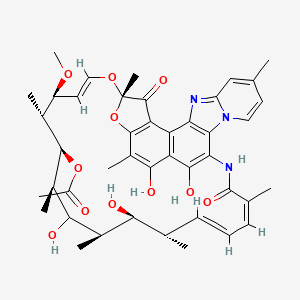
Rifaximin
Übersicht
Beschreibung
Rifaximin ist ein nicht resorbierbares, breitbandantibiotisches Mittel, das hauptsächlich zur Behandlung von Magen-Darm-Erkrankungen eingesetzt wird. Es gehört zur Rifamycin-Familie von Antibiotika und wurde erstmals 1987 in Italien zugelassen. Seitdem wurde es in über 30 Ländern für die Behandlung von Erkrankungen wie Reisediarrhö, Reizdarmsyndrom und hepatischer Enzephalopathie zugelassen .
Herstellungsmethoden
This compound wird aus Rifamycin O und 2-Amino-4-Methylpyridin synthetisiert. Rifamycin O ist die oxidierte Form von Rifamycin B, einem Fermentationsprodukt des Mikroorganismus Amycolatopsis mediterranei . Die industrielle Herstellung von this compound beinhaltet das Auflösen von rohem this compound in einem wasserlöslichen organischen Lösungsmittel wie Ethanol unter Rückfluss, gefolgt von der Zugabe von Wasser, um ein finales Mischungsverhältnis von etwa 7:3 (v/v) zu erreichen. Die Lösung wird dann auf 35-40°C abgekühlt, bis die Kristallisation beginnt, gefolgt von einer weiteren Abkühlung unter Rühren auf 0°C. Das kristallisierte Material wird dann gewonnen und auf einen Wassergehalt zwischen 2,5 % und 5,0 % getrocknet .
Wissenschaftliche Forschungsanwendungen
Rifaximin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizin: this compound wird zur Behandlung von Reisediarrhö, Reizdarmsyndrom und hepatischer Enzephalopathie eingesetzt.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die RNA-Synthese in empfindlichen Bakterien hemmt. Es bindet an die Beta-Untereinheit der bakteriellen DNA-abhängigen RNA-Polymerase und blockiert die Translokation und stoppt die Transkription . Dieser Mechanismus ist gegen ein breites Spektrum von Bakterien wirksam, wodurch this compound ein wertvolles Antibiotikum für Magen-Darm-Infektionen ist .
Wirkmechanismus
Rifaximin, also known as Rifaxidin, is a semisynthetic, rifamycin-based non-systemic antibiotic . It has a broad spectrum of antibacterial activity and is primarily used for the treatment of gastrointestinal bacterial infections .
Target of Action
This compound’s primary target is the beta-subunit of bacterial deoxyribonucleic acid (DNA)-dependent ribonucleic acid (RNA) polymerase enzyme . This enzyme plays a crucial role in the transcription process, which is essential for bacterial growth and survival .
Mode of Action
This compound acts by inhibiting RNA synthesis in susceptible bacteria. It achieves this by binding to the beta-subunit of the bacterial DNA-dependent RNA polymerase enzyme . This binding blocks translocation, a critical step in the transcription process, thereby stopping transcription .
Pharmacokinetics
This compound exhibits poor and variable absorption, making it unsuitable for treating systemic bacterial infections . The systemic exposure of this compound is dose-proportional over a dosage range of 200–400 mg .
Result of Action
The action of this compound results in the inhibition of bacterial growth, thereby treating infections caused by susceptible bacteria . It is effective in treating gastrointestinal bacterial infections, such as traveler’s diarrhea and irritable bowel syndrome, and reducing the recurrence of overt hepatic encephalopathy .
Action Environment
The efficacy of this compound can be influenced by environmental factors. For instance, bile acids appear to solubilize this compound in a dose-dependent manner, increasing the drug’s antimicrobial effect . Furthermore, the effective drug concentration within the intestinal environment can impact the inhibitory effect on ammonia-producing bacteria .
Safety and Hazards
Rifaximin should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Rifaximin has been used for many years for traveler’s diarrhea with no apparent increase in resistance levels in causative pathogens . Further, this compound retains its efficacy after long-term and recurrent usage in chronic gastrointestinal disorders . There are numerous reasons why the risk of microbial resistance to this compound may be lower than that for other agents . Further studies are required to assess the possible correlation between in vitro resistance and this compound efficacy .
Biochemische Analyse
Biochemical Properties
Rifaximin plays a significant role in biochemical reactions within the gastrointestinal tract. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with bacterial RNA polymerase, which it inhibits, leading to the suppression of bacterial RNA synthesis. This inhibition is crucial for its antibacterial effects. Additionally, this compound modulates the gut microbiota, promoting the growth of beneficial bacteria while suppressing harmful ones .
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. In the gastrointestinal tract, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also affects the expression of genes involved in maintaining the integrity of the gut barrier, thereby enhancing its protective function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the beta-subunit of bacterial RNA polymerase, leading to the inhibition of RNA synthesis. This binding interaction is highly specific and prevents the transcription of bacterial genes, ultimately leading to bacterial cell death. This compound also influences gene expression by modulating the activity of nuclear receptors such as the pregnane X receptor, which plays a role in detoxification processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under various conditions, but it can undergo degradation when exposed to extreme pH levels or prolonged exposure to light. Long-term studies have shown that this compound maintains its antibacterial activity over extended periods, with minimal impact on cellular function in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces bacterial load and inflammation without causing significant adverse effects. At higher doses, some toxic effects have been observed, including hepatotoxicity and alterations in gut microbiota composition. These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways within the gastrointestinal tract. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism. This compound also affects metabolic flux by modulating the levels of various metabolites, including short-chain fatty acids, which are important for gut health. These interactions contribute to its overall therapeutic effects .
Transport and Distribution
This compound is primarily transported and distributed within the gastrointestinal tract. It interacts with transporters and binding proteins that facilitate its localization and accumulation in the gut. Due to its minimal systemic absorption, this compound remains concentrated in the gastrointestinal tract, where it exerts its effects. This targeted distribution is a key factor in its efficacy and safety profile .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cells in the gut. It targets the bacterial RNA polymerase, inhibiting its activity and leading to bacterial cell death. This compound does not significantly accumulate in human cells, which contributes to its minimal systemic side effects. The compound’s localization within bacterial cells is crucial for its antibacterial activity .
Vorbereitungsmethoden
Rifaximin is synthesized from rifamycin O and 2-amino-4-methylpyridine. Rifamycin O is the oxidized form of rifamycin B, which is a fermentation product from the microorganism Amycolatopsis mediterranei . The industrial production of this compound involves dissolving raw this compound in a water-soluble organic solvent like ethanol at reflux, then adding water to achieve a final mixed solvent ratio of about 7:3 (v/v). The solution is then cooled to 35-40°C until crystallization commences, followed by further cooling with stirring to 0°C. The crystallized material is then recovered and dried to a water content of between 2.5% and 5.0% .
Analyse Chemischer Reaktionen
Rifaximin durchläuft verschiedene chemische Reaktionen, darunter:
Substitution: Die Struktur von this compound ermöglicht Substitutionsreaktionen, insbesondere an seinen aromatischen Ringen und Aminogruppen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen saure, basische, neutrale, oxidative und photolytische Bedingungen . Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, sind typischerweise Abbauprodukte, die die Stabilität und Wirksamkeit von this compound nicht beeinträchtigen .
Vergleich Mit ähnlichen Verbindungen
Rifaximin ist ein Strukturanalog von Rifampicin, einem weiteren Rifamycin-basierten Antibiotikum. This compound ist nicht-systemisch und wirkt lokal im Darm, wodurch seine systemischen Nebenwirkungen reduziert werden und es sich zur Behandlung von Magen-Darm-Erkrankungen eignet . Zu ähnlichen Verbindungen gehören:
Rifampicin: Wird für systemische Infektionen eingesetzt, hat aber mehr systemische Nebenwirkungen.
Vedolizumab: Ein Integrin-Rezeptor-Antagonist, der bei entzündlichen Darmerkrankungen eingesetzt wird.
Adalimumab: Ein TNF-alpha-Inhibitor, der bei verschiedenen entzündlichen Erkrankungen eingesetzt wird.
Die Einzigartigkeit von this compound liegt in seiner nicht resorbierbaren Natur und seiner lokalisierten Wirkung im Darm, wodurch es bei Magen-Darm-Erkrankungen sehr wirksam ist und eine minimale systemische Resorption aufweist .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Rifaximin involves multiple steps starting from a common intermediate compound. The key steps involve the formation of a nitro group, reduction of the nitro group, and substitution of the resulting amine with various functional groups. The final step involves the formation of a cyclic imine ring.", "Starting Materials": [ "4-nitro-2,3,5,6-tetrafluoroaniline", "Methyl acrylate", "Formaldehyde", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium dithionite", "Sodium nitrite", "Sodium azide", "Sodium hydride", "Ethyl acetoacetate", "Benzaldehyde", "Acetic anhydride", "Phosphorus oxychloride", "Sodium methoxide", "Methanol", "Ethanol", "Acetone", "Water" ], "Reaction": [ "Step 1: Nitration of 4-nitro-2,3,5,6-tetrafluoroaniline with nitric acid and sulfuric acid to form 6-nitro-2,3,5,7-tetrafluoro-4-aminobenzene", "Step 2: Reduction of the nitro group with sodium dithionite to form 6-amino-2,3,5,7-tetrafluoro-4-nitrobenzene", "Step 3: Acylation of the amine with methyl acrylate and formaldehyde in the presence of sodium cyanoborohydride to form 4-(2-carbomethoxyethyl)-2,3,5,7-tetrafluoro-6-nitrophenylamine", "Step 4: Reduction of the nitro group with sodium dithionite to form 4-(2-carbomethoxyethyl)-2,3,5,7-tetrafluoroaniline", "Step 5: Substitution of the amine with sodium azide and sodium hydride to form 4-(2-carbomethoxyethyl)-2,3,5,7-tetrafluoro-6-azidoaniline", "Step 6: Reduction of the azide group with sodium dithionite to form 4-(2-carbomethoxyethyl)-2,3,5,7-tetrafluoro-6-aminophenylamine", "Step 7: Condensation of the amine with ethyl acetoacetate and benzaldehyde in the presence of acetic anhydride and phosphorus oxychloride to form 4-(2-carbomethoxyethyl)-3,6-dioxo-2,3,4,6-tetrahydro-1H-isoquinoline-7-carboxylic acid ethyl ester", "Step 8: Hydrolysis of the ester with sodium hydroxide to form 4-(2-carbomethoxyethyl)-3,6-dioxo-2,3,4,6-tetrahydro-1H-isoquinoline-7-carboxylic acid", "Step 9: Formation of the cyclic imine ring by reacting the carboxylic acid with sodium methoxide and methanol in the presence of water to form rifaximin" ] } | |
| Rifaximin acts by inhibiting RNA synthesis in susceptible bacteria by binding to the beta-subunit of bacterial deoxyribonucleic acid (DNA)-dependent ribonucleic acid (RNA) polymerase enzyme. This binding blocks translocation, which stops transcription. | |
CAS-Nummer |
80621-81-4 |
Molekularformel |
C43H51N3O11 |
Molekulargewicht |
785.9 g/mol |
IUPAC-Name |
[(7S)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate |
InChI |
InChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/t20?,22?,23?,24?,27?,35?,36?,39?,43-/m0/s1 |
InChI-Schlüssel |
NZCRJKRKKOLAOJ-LXVXMSHWSA-N |
Isomerische SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C |
SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C |
Aussehen |
Solid powder |
| 80621-81-4 | |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant; Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
7.38e-03 g/L |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BRN 3584528; L105; L-105; Fatroximin; L 105SV; Normix; Rifacol; Rifamycin L 105; Rifaxidin; Rifaximin; Rifaxin; Ritacol; Rifaximin; trade names: RCIFAX, Rifagut, Xifaxan, Zaxine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


